4,6-Dimethoxy-5-methylpyrimidine
Overview
Description
4,6-Dimethoxy-5-methylpyrimidine is a chemical compound with the molecular weight of 154.17 . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H10N2O2/c1-5-6 (10-2)8-4-9-7 (5)11-3/h4H,1-3H3
. Physical and Chemical Properties Analysis
This compound is a white to off-white solid . and is stored at room temperature .Scientific Research Applications
Synthesis and Process Research
- Intermediates in Pharmaceutical Synthesis : It serves as an important intermediate in the synthesis of certain pharmaceuticals. For instance, its derivatives play a role in synthesizing anticancer drugs like dasatinib (Guo Lei-ming, 2012).
- Herbicide Synthesis : It's a key intermediate for the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants. Its radiolabeled form (14C labeled) is used to study the translocation and metabolism in cotton plants (K. M. Mathew, S. Ravi, D. Padmanabhan, 2005).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : It is used in creating more environmentally friendly synthesis methods for chemical intermediates, replacing traditional methods that involve toxic or corrosive substances. This is part of a broader movement towards green chemistry (Jing Guan et al., 2020).
Safety and Hazards
The safety information for 4,6-Dimethoxy-5-methylpyrimidine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Relevant Papers Several papers related to this compound were found. They discuss topics such as the synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and the aminomethylation of uracil and 6-methyluracil .
Mechanism of Action
Mode of Action
The mode of action of 4,6-Dimethoxy-5-methylpyrimidine involves its interaction with its targets. It is suggested that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness .
Properties
IUPAC Name |
4,6-dimethoxy-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(10-2)8-4-9-7(5)11-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQIWSKHYKSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384724 | |
Record name | 4,6-dimethoxy-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-63-7 | |
Record name | 4,6-dimethoxy-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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